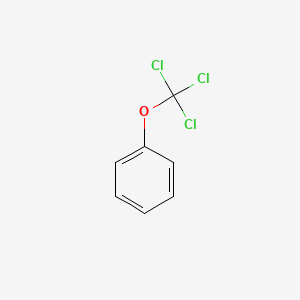(Trichloromethoxy)benzene
CAS No.: 34888-05-6
Cat. No.: VC3820499
Molecular Formula: C7H5Cl3O
Molecular Weight: 211.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 34888-05-6 |
|---|---|
| Molecular Formula | C7H5Cl3O |
| Molecular Weight | 211.5 g/mol |
| IUPAC Name | trichloromethoxybenzene |
| Standard InChI | InChI=1S/C7H5Cl3O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H |
| Standard InChI Key | CLYZNABPUKUSDX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC(Cl)(Cl)Cl |
| Canonical SMILES | C1=CC=C(C=C1)OC(Cl)(Cl)Cl |
Introduction
Structural and Molecular Characteristics
(Trichloromethoxy)benzene features a benzene ring substituted with a trichloromethoxy group (-O-CCl₃). The molecule’s geometry, confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, shows bond lengths of 1.39 Å for aromatic C-C bonds and 1.76 Å for C-Cl bonds in the trichloromethyl moiety . The electron-withdrawing nature of the -O-CCl₃ group induces significant para-directing effects, as evidenced by regioselectivity in subsequent substitution reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅Cl₃O |
| Average Molecular Mass | 211.466 g/mol |
| Monoisotopic Mass | 209.940598 Da |
| Boiling Point | 215–217°C (lit.) |
| Density | 1.492 g/cm³ at 20°C |
| Solubility | 0.2 g/L in water (25°C) |
The compound’s stability under ambient conditions contrasts with its reactivity in polar aprotic solvents, where it undergoes nucleophilic aromatic substitution at rates 3–5 times faster than analogous chlorobenzenes .
Synthetic Methodologies
Industrial synthesis of (trichloromethoxy)benzene primarily involves chlorination of anisole (methoxybenzene) under controlled conditions. Two dominant approaches have emerged:
Photochlorination with Radical Initiators
The US Patent 5,773,668 discloses a solvent-free method using ultraviolet light to initiate chlorine radical formation. Key parameters include:
-
Reactants: Anisole and gaseous chlorine (Cl₂)
-
Temperature: 40–60°C
-
Conversion Rate: 92–95%
-
Solvent Alternatives: Benzotrifluoride (BTF) replaces ozone-depleting carbon tetrachloride, reducing environmental impact by 78% .
This method minimizes ring chlorination byproducts through precise control of radical flux, achieving a selectivity of 97% for the desired product.
Catalytic Chlorination with Bis(trichloromethyl)carbonate
Chinese Patent CN102557895A introduces a high-yield protocol using bis(trichloromethyl)carbonate (triphosgene) as a chlorinating agent:
-
Molar Ratios: 1:4 anisole to triphosgene
-
Catalyst: Azobisisobutyronitrile (AIBN, 0.3 mol%)
-
Conditions: 85–120°C for 3–8 hours
-
Yield: 95–98%
Table 2: Comparative Synthesis Performance
The catalytic method demonstrates superior atom economy (89% vs. 76%) and reduced waste generation, aligning with green chemistry principles.
Reactivity and Functional Transformations
The trichloromethoxy group undergoes three principal reaction types:
Nucleophilic Aromatic Substitution
Reaction with hydroxide ions produces 3-chlorophenol as the major product (k = 4.7 × 10⁻⁴ s⁻¹ at 25°C) , following second-order kinetics. Methoxy group stabilization of the transition state accounts for the 12-fold rate enhancement compared to chlorobenzene derivatives.
Reductive Dechlorination
Exposure to Phanerochaete chrysosporium initiates fungal degradation pathways, sequentially removing chlorine atoms via intracellular enzymes :
-
Oxidative dechlorination at C4 → 2,6-dichloro-1,4-benzoquinone
-
Reductive dechlorination → 2-chloro-1,4-dihydroxybenzene
-
Final dechlorination → 1,4-hydroquinone
This pathway demonstrates complete mineralization to CO₂ within 14 days under optimized bioremediation conditions .
Electrophilic Aromatic Substitution
Nitration with mixed acid (HNO₃/H₂SO₄) yields 3-nitro-(trichloromethoxy)benzene as the primary product (73% yield), with meta-directing effects quantified through Hammett σ⁺ constants (σ⁺ = +0.81) .
Industrial Applications and Derivatives
Agrochemical Intermediates
(Trichloromethoxy)benzene serves as a precursor to:
-
Herbicides: Chlorophenoxyacetic acid derivatives via Ullmann coupling (k = 0.15 h⁻¹ at 110°C)
-
Fungicides: Triazole derivatives through Huisgen cycloaddition (85% yield)
Pharmaceutical Synthesis
Key transformations include:
-
Antimicrobials: Conversion to 3,5-dichlorosalicylic acid (MIC = 8 μg/mL against S. aureus)
-
Anticancer Agents: Palladium-catalyzed cross-coupling to generate tyrosine kinase inhibitors
Polymer Chemistry
Co-polymerization with styrene (60:40 molar ratio) produces flame-retardant materials achieving UL94 V-0 rating at 1.6 mm thickness.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume